1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroquinoline ring fused with a pyrimidine ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-nitropyrimidine with tetrahydroquinoline under specific conditions. The reaction may require catalysts and solvents such as dichloromethane and N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
- Ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
- 5-(1-(6-chloro-5-nitropyrimidin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole
Uniqueness: 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a chlorinated nitropyrimidine moiety.
Properties
CAS No. |
882276-62-2 |
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Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
1-(6-chloro-5-nitropyrimidin-4-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H11ClN4O2/c14-12-11(18(19)20)13(16-8-15-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2 |
InChI Key |
JWOKBOKXTPSFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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